molecular formula C17H11F2N3O3S B2665749 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 946357-38-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2665749
CAS RN: 946357-38-6
M. Wt: 375.35
InChI Key: RBSPKSGTQNYRMQ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H11F2N3O3S and its molecular weight is 375.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Characterization

N-(thiazol-2-yl)furan-2-carboxamide, a related compound, has been synthesized and characterized through various methods, including IR, NMR spectroscopy, and single-crystal X-ray diffraction. The compound demonstrated significant antimicrobial activity against a variety of microorganisms, suggesting potential for pharmacological and medical applications due to its structural features and biological activity (Şukriye Çakmak et al., 2022).

Antimicrobial and Anticancer Activities

Another study focused on synthesizing and evaluating the antimicrobial and anticancer activities of pyridine, thioamide, thiazole, and other derivatives, starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one. These compounds have shown high cytotoxicity against certain cancer cell lines, pointing towards their potential in anticancer drug development (Yasser H. Zaki et al., 2018).

Synthesis and Reactivity

The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the creation of derivatives with potential for further chemical modifications and applications in drug development (А. Aleksandrov et al., 2017).

EGFR Inhibitors

A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and synthesized, showing potent cytotoxic activities against cancer cell lines with high expression of the epidermal growth factor receptor (EGFR). This research highlights the compound's potential as EGFR inhibitors, which could be significant in the treatment of various cancers (Lan Zhang et al., 2017).

Biological Screening

Further investigations into thiazole-5-carboxamide derivatives have revealed a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. These findings underscore the therapeutic potential of such compounds, especially in developing new antibiotics and anti-inflammatory drugs (P. Mhaske et al., 2011).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3S/c1-9-5-13(21-25-9)16(23)22(8-11-3-2-4-24-11)17-20-15-12(19)6-10(18)7-14(15)26-17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSPKSGTQNYRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.